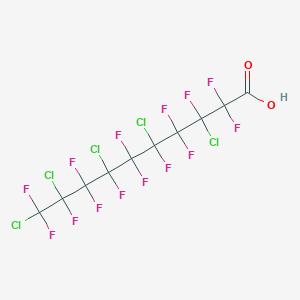
(Dibutylstannylene)bis(thioethylene) dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibutylstannylene)bis(thioethylene) dilaurate is an organotin compound with the molecular formula C36H72O4S2Sn and a molecular weight of 751.79448 g/mol . This compound is known for its applications in various industrial processes, particularly as a catalyst in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dibutylstannylene)bis(thioethylene) dilaurate typically involves the reaction of dibutyltin oxide with lauric acid in the presence of thioethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions: (Dibutylstannylene)bis(thioethylene) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
(Dibutylstannylene)bis(thioethylene) dilaurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound’s catalytic properties are explored in various biochemical reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of (Dibutylstannylene)bis(thioethylene) dilaurate involves its role as a catalyst in various chemical reactions. The compound interacts with reactants, lowering the activation energy and facilitating the formation of products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin bis(2-mercaptoethyl dodecanoate)
- Dodecanoic acid, (dibutylstannylene)bis(thio-2,1-ethanediyl) ester
Comparison: (Dibutylstannylene)bis(thioethylene) dilaurate is unique in its specific catalytic properties and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in certain industrial processes .
Properties
CAS No. |
28570-24-3 |
|---|---|
Molecular Formula |
C36H72O4S2Sn |
Molecular Weight |
751.8 g/mol |
IUPAC Name |
2-[dibutyl(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
PZOMGZDRNPMNKP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


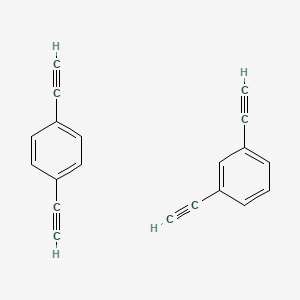
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
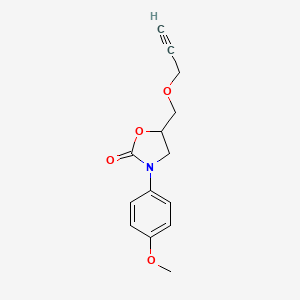
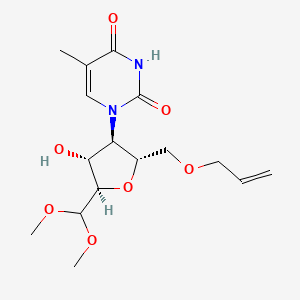
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
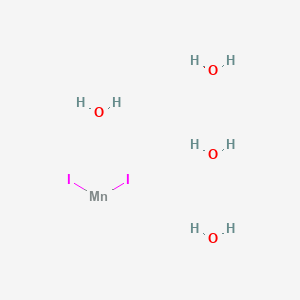
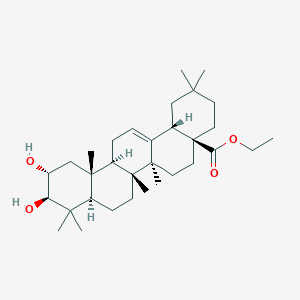
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
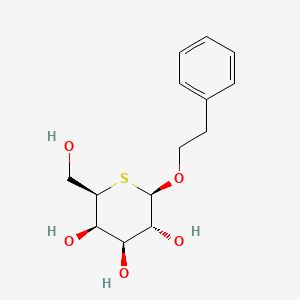
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
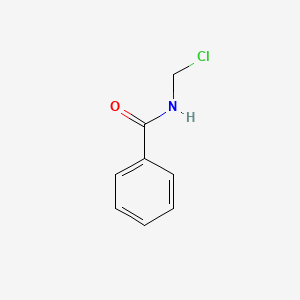
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
